molecular formula C14H14OSi B093982 10,10-Dimethylphenoxasilin CAS No. 18414-62-5

10,10-Dimethylphenoxasilin

Cat. No. B093982
Key on ui cas rn: 18414-62-5
M. Wt: 226.34 g/mol
InChI Key: GGECHZFPEBUJGA-UHFFFAOYSA-N
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Patent
US05817848

Procedure details

At room temperature a solution of 8.00 g of diphenylether (47.0 mmol) in 35 ml of THF was added dropwise to a mixture of 41.4 ml of 2.5M n-butyllithium in hexane (103.4 mmol) and 16.7 ml of TMEDA (103.4 mmol). When all phenylether was added, the reaction mixture was stirred for 16 h. The ethereal solution of 2,2'-dilithiodiphenylether and a solution of 5.7 ml of dimethyldichlorosilane (47.0 mmol) in 75 ml of ether were added simultaneously to 40 ml of ether over 1 h. The reaction mixture was stirred for 16 hr. then hydrolyzed by addition of 30 ml of water. The hydrolyzed mixture was stirred for 2 hr. The organic layer was separated, and the aqueous layer was extracted with 30 ml of ether. The combined organic layers were treated with Norit, and dried with MgSO4. The solvent was removed in vacuo. Small crystals formed during the concentration. The semisolid oil was crystallized form methanol, resulting in white crystals of 10,10-dimethylphenoxasilin with a grassy odour. Yield: 4.82 g (45%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
41.4 mL
Type
reactant
Reaction Step Two
Quantity
103.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2'-dilithiodiphenylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.CCCCCC.CN(CCN(C)C)C.[CH3:33][Si:34]([CH3:37])(Cl)Cl>C1COCC1.CCOCC.O>[CH3:33][Si:34]1([CH3:37])[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=2[O:7][C:8]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
41.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
103.4 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
16.7 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
2,2'-dilithiodiphenylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.7 mL
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hr
Duration
16 h
STIRRING
Type
STIRRING
Details
The hydrolyzed mixture was stirred for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 30 ml of ether
ADDITION
Type
ADDITION
Details
The combined organic layers were treated with Norit
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Small crystals formed during the concentration
CUSTOM
Type
CUSTOM
Details
The semisolid oil was crystallized form methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C[Si]1(C2=CC=CC=C2OC=2C=CC=CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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